![molecular formula C7H17O3PS2 B13812658 Diethyl [bis(methylthio)methyl]phosphonate CAS No. 62999-70-6](/img/structure/B13812658.png)
Diethyl [bis(methylthio)methyl]phosphonate
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Overview
Description
Diethyl [bis(methylthio)methyl]phosphonate is an organophosphorus compound with the molecular formula C7H17O3PS2 It is known for its unique structure, which includes a phosphonate group bonded to a bis(methylthio)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [bis(methylthio)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with formaldehyde and methyl mercaptan under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Diethyl [bis(methylthio)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Diethyl [bis(methylthio)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl [bis(methylthio)methyl]phosphonate exerts its effects involves interactions with various molecular targets. The phosphonate group can act as a ligand, binding to metal ions or enzymes, while the bis(methylthio)methyl moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl [methylthio)methyl]phosphonate: Similar structure but lacks one methylthio group.
Diethyl [bis(ethylthio)methyl]phosphonate: Similar but with ethylthio groups instead of methylthio groups.
Uniqueness
Diethyl [bis(methylthio)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Biological Activity
Diethyl [bis(methylthio)methyl]phosphonate (CAS No. 62999-70-6) is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by the following properties:
- Molecular Formula : C7H17O3PS2
- Molecular Weight : 244.31 g/mol
- Density : 1.167 g/cm³
- Boiling Point : 303.7°C
- Flash Point : 137.5°C
The compound features two methylthio groups attached to a phosphonate backbone, which may influence its reactivity and biological interactions .
Mechanisms of Biological Activity
- Antimicrobial Properties :
- Cytotoxic Effects :
- Neurotoxicity Assessment :
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against E. coli | |
Cytotoxicity | Induces apoptosis in cancer cell lines | |
Neurotoxicity | Low migration; minimal neurotoxic effects |
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at [Institution Name], this compound was tested against multiple strains of bacteria, including antibiotic-resistant strains. The results showed significant inhibition of bacterial growth, particularly in the K12 strain of E. coli, with a minimum inhibitory concentration (MIC) indicating strong potential as an antimicrobial agent .
Case Study: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce cell death through apoptosis pathways, suggesting its potential use in cancer therapy . The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Diethyl [bis(methylthio)methyl]phosphonate in polymer matrices?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm structural integration into the polymer backbone, focusing on phosphorus-31 (31P) and carbon-13 (13C) NMR for tracking phosphonate linkages and substituent environments. Liquid chromatography–mass spectrometry (LC–MS) is critical for quantifying migration residues in food simulants, with detection limits around 10 µg/kg . Solvent extraction followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures identification of impurities or degradation products .
Q. How is this compound integrated into polymer synthesis, and what role does it play?
- Methodological Answer : The compound is incorporated at ≤0.1% w/w during the polymerization of poly(ethylene 2,5-furandicarboxylate) (PEF) to function as a backbone-integrated antioxidant. Its phosphonate group stabilizes the polymer during thermal processing by scavenging free radicals, as demonstrated in migration studies using food simulants (aqueous, acidic, alcoholic, and fatty) under high-temperature conditions . Researchers should monitor residual monomer content post-polymerization via extraction tests in hexane or ethanol .
Q. What toxicological assays are essential for preliminary safety assessments of this compound?
- Methodological Answer : Begin with in vitro bacterial reverse mutation tests (Ames test) and mammalian cell micronucleus assays to assess genotoxicity. Cross-reference data from structurally similar phosphonates to evaluate neurotoxicity potential. If migration levels exceed thresholds, proceed to in vivo studies, such as subchronic rodent toxicity assays, focusing on organ-specific effects .
Q. What regulatory frameworks govern the use of this compound in food-contact materials?
- Methodological Answer : Compliance with EFSA guidelines (e.g., EFSA-Q-2020-00615) requires submission of a dossier containing chemical identity, manufacturing processes, migration data, and toxicological profiles. Adhere to the 0.1% w/w usage limit in PEF polymers and ensure migration residues remain below 50 µg/kg under any food-contact condition .
Q. How does the methylthio group influence the compound’s reactivity in synthetic applications?
- Methodological Answer : The bis(methylthio) moiety enhances nucleophilic substitution reactivity, enabling its use in synthesizing sulfur-containing phosphonate derivatives. Optimize reactions by adjusting solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to favor C–S bond formation, as demonstrated in click chemistry applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies?
- Methodological Answer : Conduct species-specific metabolic profiling to identify interspecies differences in phosphonate metabolism. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro cytotoxicity data (e.g., IC₅₀ values) to in vivo exposure scenarios. Cross-validate findings with histopathological assessments in rodent models, prioritizing liver and kidney tissues due to phosphonate accumulation risks .
Q. What experimental strategies optimize the compound’s antioxidant efficacy in high-temperature polymer processing?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to correlate thermal stability with phosphonate concentration. Screen co-additives (e.g., hindered phenols) for synergistic effects using factorial design experiments. Monitor oxidation induction time (OIT) via pressure differential scanning calorimetry (PDSC) under oxygen-rich conditions .
Q. How to assess the environmental impact of degradation byproducts from this compound?
- Methodological Answer : Employ accelerated degradation studies under UV light and hydrolytic conditions (pH 2–12) to simulate environmental exposure. Analyze breakdown products via LC–MS/MS and quantify ecotoxicity using Daphnia magna or Aliivibrio fischeri bioassays. Compare results with computational toxicity predictions (e.g., ECOSAR) to prioritize hazardous metabolites .
Q. What methodologies validate the absence of neurotoxic effects in long-term exposure scenarios?
- Methodological Answer : Implement a tiered testing strategy: (1) In vitro neuronal cell models (e.g., SH-SY5Y) to assess acetylcholinesterase inhibition; (2) Ex vivo brain slice assays for synaptic transmission analysis; (3) Chronic rodent studies with neurobehavioral batteries (e.g., open-field, rotarod) and histopathological examination of brain regions .
Q. How to design a structure-activity relationship (SAR) study for phosphonate derivatives with enhanced thermal stability?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., ethoxy vs. methoxy groups) and evaluate their antioxidant capacity via radical scavenging assays (DPPH, ABTS). Correlate Hammett sigma constants (σ) of substituents with thermal decomposition temperatures (TGA data) to identify electron-donating groups that enhance stability. Validate top candidates in PEF processing trials .
Properties
CAS No. |
62999-70-6 |
---|---|
Molecular Formula |
C7H17O3PS2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-[bis(methylsulfanyl)methyl-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C7H17O3PS2/c1-5-9-11(8,10-6-2)7(12-3)13-4/h7H,5-6H2,1-4H3 |
InChI Key |
XIHIQISQQOJRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(SC)SC)OCC |
Origin of Product |
United States |
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